1-(2-Morpholinoethyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholinoethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound features a cyclopentane ring substituted with a morpholinoethyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Morpholinoethyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with morpholine and ethylamine under specific conditions. The process can be summarized as follows:
- The intermediate undergoes a reaction with ethylamine to yield this compound .
Cyclopentanone: reacts with in the presence of a catalyst to form an intermediate.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production .
Analyse Chemischer Reaktionen
1-(2-Morpholinoethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholinoethyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Morpholinoethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The morpholinoethyl group plays a crucial role in its binding affinity and selectivity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Morpholinoethyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
Cyclopentanamine: A simpler analog without the morpholinoethyl group.
Morpholine derivatives: Compounds with similar morpholine structures but different substituents.
Cyclopentane derivatives: Compounds with various functional groups attached to the cyclopentane ring.
The uniqueness of this compound lies in its specific combination of the cyclopentane ring and morpholinoethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H22N2O |
---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-(2-morpholin-4-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c12-11(3-1-2-4-11)5-6-13-7-9-14-10-8-13/h1-10,12H2 |
InChI-Schlüssel |
ZMSDCYWIQXZAGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CCN2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.